D-beta-Imidazolelactic Acid, Monohydrate is a chemical compound with the molecular formula and a molecular weight of 174.16 g/mol. It is classified under the category of bioactive small molecules and serves as an intermediate in the synthesis of imidazole alkaloids, which are significant in various biological processes and pharmaceutical applications. The compound has a CAS number of 1246814-96-9 and is recognized for its potential roles in metabolic pathways and as a research tool in biochemistry .
D-beta-Imidazolelactic Acid, Monohydrate can be sourced from various chemical suppliers specializing in bioactive compounds. It is categorized primarily as an amino acid derivative due to its structural characteristics, which include an imidazole ring—a five-membered ring containing nitrogen atoms—contributing to its biological activity. This compound is particularly relevant in studies involving histidine metabolism and related biochemical pathways .
The synthesis of D-beta-Imidazolelactic Acid typically involves multi-step organic reactions, often starting from simpler precursors such as imidazole or histidine derivatives. One common method includes the reaction of imidazole with lactic acid under controlled conditions to yield D-beta-Imidazolelactic Acid. The process may involve:
The synthesis requires careful control of temperature and pH, as these factors can significantly influence the yield and purity of the final product. Analytical methods such as High-Performance Liquid Chromatography (HPLC) are often employed to monitor the reaction progress and assess product purity .
D-beta-Imidazolelactic Acid can participate in several chemical reactions, primarily due to its reactive functional groups. Key reactions include:
The reactivity of D-beta-Imidazolelactic Acid allows it to serve as a building block in synthesizing more complex imidazole-containing compounds, which are often explored for their pharmacological properties .
In biological systems, D-beta-Imidazolelactic Acid is believed to play a role in modulating metabolic pathways involving histidine. It may influence enzyme activity or act as a substrate for further biochemical transformations.
Research indicates that D-beta-Imidazolelactic Acid can impact various physiological parameters, including oxidative stress responses and metabolic regulation, making it a valuable compound for studying metabolic diseases .
Relevant analyses often include spectroscopic techniques (e.g., Nuclear Magnetic Resonance spectroscopy) for structural confirmation and purity assessment .
D-beta-Imidazolelactic Acid has several scientific uses:
D-β-Imidazolelactic acid monohydrate [(R)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid monohydrate] is synthesized via stereocontrolled methods leveraging chiral precursors or asymmetric catalysis. A primary route involves histidine degradation, where L-histidine undergoes enzymatic deamination via histidine ammonia lyase (HAL) to form trans-urocanic acid, followed by stereospecific reduction and hydrolysis to yield the D-enantiomer [1] [9]. Alternatively, chiral pool synthesis utilizes D-histidine or D-arginine as starting materials, preserving the β-carbon configuration through protecting-group strategies (e.g., imidazole-ring protection with tert-butoxycarbonyl groups) [5] [9].
For non-biological precursors, catalytic asymmetric methods employ imidazole-4-carboxaldehyde and glyoxylic acid in a Reformatsky-type reaction. Using chiral ligands like bisoxazolines with zinc catalysts achieves enantiomeric excess (ee) >90% for the D-form. A comparative analysis of synthetic routes is shown below:
Table 1: Stereoselective Synthetic Approaches
Method | Starting Material | Key Step | ee (%) | Yield (%) |
---|---|---|---|---|
Enzymatic Degradation | L-Histidine | HAL Deamination/Reduction | >99 | 65–70 |
Chiral Pool Synthesis | D-Histidine | Carboxyl Protection/Hydrolysis | 98 | 75–80 |
Asymmetric Catalysis | Imidazole-4-carboxaldehyde | Zn-Catalyzed Reformatsky | 92 | 68 |
β-Carbon functionalization hinges on Sₙ2 displacement at Cβ of imidazole derivatives. 4-(Halomethyl)imidazoles (X = Br, Cl) serve as electrophiles, reacting with carbon nucleophiles like diethyl malonate. The reaction proceeds via a bimolecular transition state, where the nucleophile attacks Cβ opposite the leaving group, inverting stereochemistry to generate the D-enantiomer [5]. Steric effects dominate: bulky N-substituents (e.g., tert-butyl) reduce conversion by 40%, while methyl groups minimally hinder reactivity [5].
Alternative pathways include enzymatic transamination using D-amino acid transaminases, which directly aminate β-keto acids to D-β-imidazolelactic acid. However, chemical Sₙ2 remains superior for scalability, achieving 85% conversion in <2 hours versus enzymatic methods requiring 12–24 hours [1] [9].
Monohydrate stability arises from a hydrogen-bonded network linking water molecules to carboxylic oxygens and imidazole nitrogens. Single-crystal X-ray diffraction reveals a triclinic P1 space group, with water occupying interstitial sites between D-β-imidazolelactic acid dimers [9]. Hydration is favored at high relative humidity (RH >80%) and temperatures <25°C, where water integrates into the lattice via:
Dehydration kinetics show that the monohydrate loses water above 40°C, transitioning to an anhydrous polymorph with disrupted crystallinity. Optimal crystallization uses:
Table 3: Crystallization Conditions and Outcomes
Condition | Value/Range | Impact on Monohydrate |
---|---|---|
Solvent Ratio (EtOH:H₂O) | 4:1 | Needle-like crystals, low agglomeration |
Cooling Rate | 0.5°C/min | Polymorph purity >99% |
Temperature | 4°C | Prevents anhydrous contamination |
Seed Crystals | 0.5% w/w | Reduces induction time by 70% |
Comprehensive Compound Listing
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1